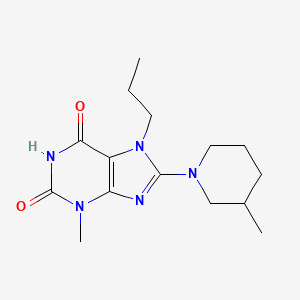
3-methyl-8-(3-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-(3-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione, also known as MPP, is a potent and selective adenosine A1 receptor antagonist. It has been extensively studied for its potential application in various scientific research areas, including neuroscience, cardiovascular diseases, and cancer.
Scientific Research Applications
Ionisation and Methylation Reactions of Purine Derivatives
- Study Focus : Purine-6,8-diones, including those with methyl substituents, undergo methylation reactions which are influenced by their structural class and steric factors (Rahat, Bergmann, & Tamir, 1974).
Purine Derivatives as Receptor Ligands
- Study Focus : Derivatives of purine-2,6-dione, including those with alkyl substituents, show potential as ligands for serotonin receptors, indicating their possible use in psychotropic treatments (Chłoń-Rzepa et al., 2013).
Topology of Interactions in Methylxanthines
- Study Focus : Methylxanthines, similar in structure to the queried compound, have been studied for their ability to form various intermolecular interactions, which is crucial in understanding their pharmacological profiles (Latosińska et al., 2014).
Methylation and Reduction of Purine Derivatives
- Study Focus : Studies on the methylation and reduction of purine derivatives, such as 2,8-dioxo-purines, provide insights into the chemical behavior and potential applications of similar compounds (Armarego & Reece, 1976).
Analgesic Activity of Purin-7-yl Derivatives
- Study Focus : Certain purin-7-yl derivatives exhibit significant analgesic and anti-inflammatory effects, suggesting therapeutic applications for similar purine compounds (Zygmunt et al., 2015).
properties
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-7-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-8-5-6-10(2)9-19/h10H,4-9H2,1-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHHDCQKNOLUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2998823.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2998827.png)
![1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2998828.png)
![1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2998831.png)
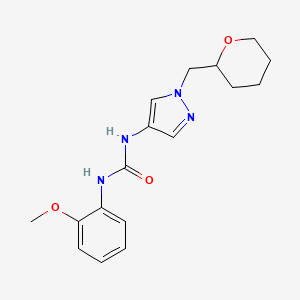
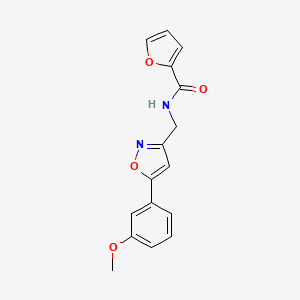
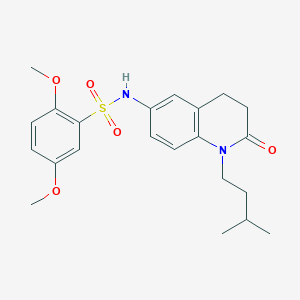
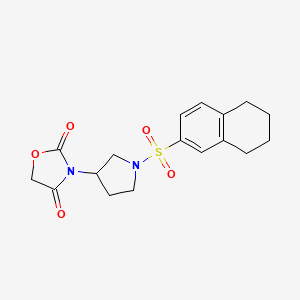
![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2998836.png)
![1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2998837.png)
![3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2998839.png)
![N-(4-chlorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2998841.png)

